molecular formula C15H31NO B129491 n-Tetradecylformamide CAS No. 7402-60-0

n-Tetradecylformamide

Cat. No.: B129491
CAS No.: 7402-60-0
M. Wt: 241.41 g/mol
InChI Key: BWGZZKOXUZBURB-UHFFFAOYSA-N
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Description

n-Tetradecylformamide: is an organic compound with the molecular formula C15H31NO . It is a formamide derivative where the formyl group is bonded to a tetradecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Tetradecylformamide can be synthesized through the reaction of 1-tetradecanamine with formic acid or ethyl formate . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include sulfonated rice husk ash and sulfated zirconia , which promote the formylation of amines under mild conditions .

Chemical Reactions Analysis

Types of Reactions: n-Tetradecylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: or are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Tetradecanoic acid.

    Reduction: 1-Tetradecylamine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

n-Tetradecylformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-tetradecylformamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The tetradecyl chain contributes to the compound’s hydrophobic properties, influencing its behavior in biological systems .

Comparison with Similar Compounds

  • n-Dodecylformamide
  • n-Hexadecylformamide
  • n-Octadecylformamide

Comparison: n-Tetradecylformamide is unique due to its specific chain length, which affects its physical and chemical properties. Compared to shorter or longer chain formamides, this compound exhibits distinct solubility, melting point, and reactivity characteristics .

Properties

IUPAC Name

N-tetradecylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h15H,2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGZZKOXUZBURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288344
Record name n-tetradecylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7402-60-0
Record name NSC55350
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-tetradecylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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